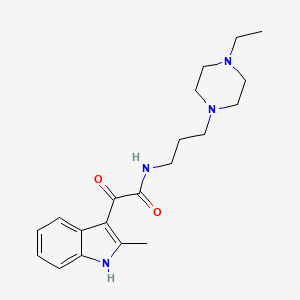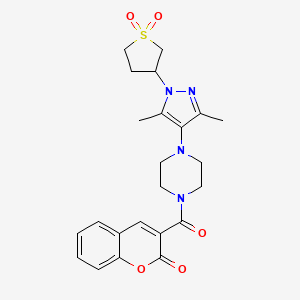
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide, also known as EPPTB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular signaling pathways. The inhibition of PTPs by EPPTB has been shown to have significant effects on cellular processes, making it a valuable tool for studying various biological phenomena.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves the reaction of ethyl nicotinate with phenylhydrazine to form N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide. This intermediate is then reacted with trifluoroacetic anhydride to form N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide.
Starting Materials
Ethyl nicotinate, Phenylhydrazine, Trifluoroacetic anhydride
Reaction
Step 1: Ethyl nicotinate is reacted with phenylhydrazine in the presence of a catalyst to form N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide., Step 2: N~2~-ethyl-N~6~-phenyl-2,6-pyridinedicarboxamide is then reacted with trifluoroacetic anhydride in the presence of a base to form N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide.
Wirkmechanismus
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a competitive inhibitor of PTPs, which means that it binds to the active site of the enzyme and prevents its activity. PTPs are involved in the regulation of various cellular processes by dephosphorylating specific proteins. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide leads to an increase in the phosphorylation of these proteins, which can have significant effects on cellular processes.
Biochemische Und Physiologische Effekte
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and migration. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide leads to an increase in the phosphorylation of specific proteins, which can have downstream effects on various signaling pathways. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of specific PTPs involved in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has several advantages as a tool for studying PTPs. It is a potent and specific inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide also has limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has significant potential for future research in various fields. One potential direction is the development of more potent and specific inhibitors of PTPs based on the structure of N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide. Another potential direction is the use of N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide in combination with other drugs to target specific signaling pathways involved in various diseases. Additionally, N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide could be used to study the role of PTPs in various cellular processes in more detail, leading to a better understanding of their function in health and disease.
Wissenschaftliche Forschungsanwendungen
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been used extensively in scientific research to study the role of PTPs in various cellular processes. The inhibition of PTPs by N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been shown to have significant effects on cell proliferation, differentiation, and migration. N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has also been used to study the role of PTPs in cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
2-N-ethyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-2-20-14(23)12-8-10(16(17,18)19)9-13(22-12)15(24)21-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUYXAHSIFHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)






![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
